molecular formula C12H9F2NO4 B13081245 (2E)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid

(2E)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid

Cat. No.: B13081245
M. Wt: 269.20 g/mol
InChI Key: UBKCXBDGUPFXDL-XBXARRHUSA-N
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Description

(2E)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid is a chemical compound with a complex structure that includes cyano, difluoromethoxy, and methoxy functional groups

Preparation Methods

The synthesis of (2E)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the following steps:

    Formation of the core structure: This involves the reaction of a suitable aldehyde with a cyanoacetic acid derivative under basic conditions to form the core structure.

    Introduction of the difluoromethoxy group:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(2E)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxy groups, to form various substituted products.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2E)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism by which (2E)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyano group can interact with nucleophiles, while the difluoromethoxy and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

(2E)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid can be compared with other similar compounds such as:

    (2E)-2-Cyano-3-phenylprop-2-enoic acid: Lacks the difluoromethoxy and methoxy groups, making it less versatile in terms of chemical reactivity.

    (2E)-2-Cyano-3-[4-methoxyphenyl]prop-2-enoic acid: Lacks the difluoromethoxy group, which may affect its biological activity.

    (2E)-2-Cyano-3-[4-(trifluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C12H9F2NO4

Molecular Weight

269.20 g/mol

IUPAC Name

(E)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C12H9F2NO4/c1-18-10-5-7(4-8(6-15)11(16)17)2-3-9(10)19-12(13)14/h2-5,12H,1H3,(H,16,17)/b8-4+

InChI Key

UBKCXBDGUPFXDL-XBXARRHUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)O)OC(F)F

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)OC(F)F

Origin of Product

United States

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